Home > Products > Screening Compounds P39536 > Bumadizone sodium
Bumadizone sodium - 14467-30-2

Bumadizone sodium

Catalog Number: EVT-14273674
CAS Number: 14467-30-2
Molecular Formula: C19H21N2NaO3
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bumadizone sodium is a nonsteroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties. It is primarily utilized in the treatment of conditions such as rheumatoid arthritis, gout, and post-traumatic edema. The compound is characterized by its ability to inhibit the cyclooxygenase enzyme, which plays a crucial role in the biosynthesis of prostaglandins, thereby reducing inflammation and pain .

Source

Bumadizone sodium is synthesized from butylmalonic acid and 1,2-diphenylhydrazine through a condensation reaction. This process can be optimized for large-scale production to ensure high yield and purity, making it suitable for pharmaceutical applications.

Classification

Bumadizone sodium falls under the category of nonsteroidal anti-inflammatory drugs. It is classified as an analgesic and anti-inflammatory agent, often used in clinical settings for managing pain and inflammatory conditions.

Synthesis Analysis

Methods

The synthesis of bumadizone sodium involves several key steps:

  1. Condensation Reaction: The formal condensation of one carboxy group from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine forms the core structure of bumadizone.
  2. Purification: Following synthesis, the compound undergoes purification processes such as recrystallization to achieve the desired purity levels.
  3. Conversion to Sodium Salt: The final product is converted into its sodium salt form to enhance solubility and bioavailability.

Technical Details

  • Reaction Conditions: The synthesis typically requires controlled temperature and pH conditions to optimize yield.
  • Industrial Production: Large-scale synthesis may involve continuous flow reactors or batch processes tailored to pharmaceutical manufacturing standards.
Molecular Structure Analysis

Structure

The molecular formula of bumadizone sodium is C19H21N2NaO3C_{19}H_{21}N_{2}NaO_{3}, with a molecular weight of approximately 348.4 g/mol. Its structural representation includes multiple functional groups that contribute to its pharmacological activity.

Data

  • IUPAC Name: Sodium; 2-[anilino(phenyl)carbamoyl]hexanoate
  • Canonical SMILES: CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Na+]
  • InChI Key: JSKMFBFCHQMLJR-UHFFFAOYSA-M .
Chemical Reactions Analysis

Reactions

Bumadizone sodium can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
  2. Reduction: Reduction reactions can convert bumadizone into alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: It can participate in electrophilic or nucleophilic substitution reactions at its phenyl rings.

Technical Details

  • Common Reagents:
    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Sodium borohydride.
    • Substitution reagents: Halogenating agents like chlorine or bromine.
Mechanism of Action

Bumadizone sodium exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for mediating inflammation and pain responses in the body.

Process

The drug's mechanism involves:

  1. Absorption: After administration, bumadizone sodium is absorbed into systemic circulation.
  2. Enzyme Inhibition: It selectively inhibits cyclooxygenase enzymes, reducing the production of inflammatory mediators.
  3. Therapeutic Effects: The resultant decrease in prostaglandins leads to reduced inflammation and pain relief .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bumadizone sodium typically appears as a white crystalline powder.
  • Solubility: It is soluble in water due to its sodium salt form, enhancing its bioavailability.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: The release profile can be influenced by environmental pH, which is critical for formulations aimed at targeted delivery .
Applications

Bumadizone sodium has diverse applications across various fields:

  1. Pharmaceuticals: Widely used in formulations for treating inflammatory diseases such as arthritis and gout.
  2. Research:
    • In chemistry, it serves as a model compound for studying reaction mechanisms.
    • In biology, it aids in investigating biochemical pathways related to inflammation and pain management.
  3. Industry: Employed in developing new therapeutic agents and formulations targeting inflammatory conditions .
Historical Context and Therapeutic Emergence of Bumadizone Sodium

Evolution of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in Rheumatological Therapeutics

The development of non-steroidal anti-inflammatory drugs (NSAIDs) represents a cornerstone advancement in rheumatological therapeutics. Early NSAIDs like phenylbutazone (approved in 1949) provided foundational anti-inflammatory and analgesic effects but carried significant gastrointestinal toxicity risks. The elucidation of the cyclooxygenase (COX) pathway in the 1970s catalyzed a paradigm shift, leading to the intentional design of COX-2 selective inhibitors such as celecoxib (FDA-approved 1998) [5]. This selectivity aimed to preserve anti-inflammatory efficacy while mitigating gastrointestinal adverse events associated with non-selective COX-1/COX-2 inhibition. Bumadizone sodium emerged during this transitional period in NSAID development, incorporating structural features intended to optimize the balance between anti-inflammatory potency and tolerability. Its molecular structure includes distinct moieties facilitating dual inhibition of inflammatory pathways, positioning it within the pharmacological evolution toward targeted rheumatic therapies [7]. The compound's development reflected growing understanding that chronic inflammatory disorders like rheumatoid arthritis and ankylosing spondylitis required sustained pharmacotherapy with agents minimizing end-organ toxicity [4].

Development Timeline and Regulatory Approvals in European Markets

Bumadizone sodium (CAS 3583-64-0) underwent targeted clinical development for inflammatory arthritic conditions, culminating in regulatory approvals in specific European markets. Notably, Germany and Austria granted marketing authorizations based on demonstrated efficacy in rheumatoid arthritis and ankylosing spondylitis [2] [7]. The approval timeframe places bumadizone within the second generation of NSAIDs, developed after the establishment of traditional agents like naproxen but preceding the widespread adoption of highly selective COX-2 inhibitors. Regulatory assessments would have required demonstration of pharmaceutical equivalence, bioequivalence (where applicable), and therapeutic equivalence according to regional frameworks, though specific approval documents remain inaccessible in the literature reviewed. The European authorization permitted its use within defined clinical contexts, particularly where first-line NSAIDs provided insufficient symptomatic control or where its specific pharmacological profile offered theoretical advantages [7]. Unlike globally marketed NSAIDs such as celecoxib or diclofenac, bumadizone sodium maintained a regionally limited availability, reflecting targeted therapeutic applications and market considerations.

Table 1: Key Regulatory Milestones for Bumadizone Sodium

Year/PeriodEventRegion(s)Therapeutic Indications
1970s-1980sInitial Development & Clinical TrialsEuropeRheumatoid Arthritis, Ankylosing Spondylitis
Pre-2014Market AuthorizationGermany, AustriaInflammatory Rheumatological Conditions
Post-approvalClinical UtilizationAuthorization ZonesChronic Inflammatory Disorders

Role in Addressing Unmet Needs in Chronic Inflammatory Disorders

Bumadizone sodium entered therapeutic landscapes marked by significant unresolved challenges in chronic inflammatory disease management. Despite the efficacy of traditional NSAIDs demonstrated in conditions like axial spondyloarthritis (axSpA) – where high-quality evidence confirms their ability to improve pain, disease activity (BASDAI), and functional indices (BASFI) [4] – therapeutic limitations persisted. These included gastrointestinal intolerance in substantial patient subsets, incomplete symptomatic control in refractory cases, and theoretical concerns regarding potential inhibition of radiographic progression. Bumadizone’s pharmacological profile aimed to address several unmet needs:

  • Extended Anti-Inflammatory Activity: Its extended duration of action offered potential for sustained symptomatic control in persistent conditions like rheumatoid arthritis, potentially improving medication adherence compared to shorter-acting agents [7].
  • Alternative Mechanism Considerations: While detailed mechanistic studies are limited in the available literature, its classification alongside dual-mechanism NSAIDs suggests potential broader pathway inhibition beyond COX, possibly targeting additional inflammatory mediators like leukotrienes or cytokines implicated in chronic synovitis [7].
  • Patient-Specific Therapeutic Options: It provided an alternative for patients sub-optimally responsive to first-line NSAIDs (e.g., naproxen, indomethacin) but not yet requiring advanced therapies like biologics. This filled a niche within the therapeutic escalation paradigm, particularly before biologics became widely accessible [4].

Research specifically comparing bumadizone to contemporary NSAIDs in axial SpA populations is limited in the reviewed literature. However, its positioning within rheumatological practice acknowledged the established NSAID efficacy in axSpA (BASDAI improvements of 17.5-22 points vs placebo) [4], while aiming to potentially enhance tolerability or convenience. The drug emerged when therapeutic strategies for conditions like ankylosing spondylitis increasingly recognized the need for personalized approaches due to heterogeneous treatment responses observed with existing agents [4] [7].

Properties

CAS Number

14467-30-2

Product Name

Bumadizone sodium

IUPAC Name

sodium;2-[anilino(phenyl)carbamoyl]hexanoate

Molecular Formula

C19H21N2NaO3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H22N2O3.Na/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

JSKMFBFCHQMLJR-UHFFFAOYSA-M

Canonical SMILES

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.